9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with an ethyl group and a piperazine ring bearing a trifluoromethyl pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group and the piperazine ring. The final step involves the attachment of the trifluoromethyl pyrimidine moiety. Common reagents used in these reactions include ethylating agents, piperazine, and trifluoromethyl pyrimidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine core, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-6-{4-[4-(methyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- 9-ethyl-6-{4-[4-(fluoro)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- 9-ethyl-6-{4-[4-(chloro)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
Uniqueness
The presence of the trifluoromethyl group in 9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds with different substituents, potentially leading to enhanced biological activity and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C16H17F3N8 |
---|---|
Molecular Weight |
378.36 g/mol |
IUPAC Name |
9-ethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C16H17F3N8/c1-2-25-10-23-12-13(25)21-9-22-14(12)26-5-7-27(8-6-26)15-20-4-3-11(24-15)16(17,18)19/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
HWUVAIQEIOQEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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